molecular formula C27H23FN4O5S B2577071 3-(5-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide CAS No. 1028773-72-9

3-(5-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide

Cat. No.: B2577071
CAS No.: 1028773-72-9
M. Wt: 534.56
InChI Key: SAFUZACSHMBMTP-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a polycyclic scaffold combining imidazoquinazolinone, benzodioxin, and furan-methyl propanamide moieties. Key structural attributes include:

  • Benzodioxin ring: Substituted with a fluoro group at position 6, enhancing lipophilicity and metabolic stability.
  • Imidazoquinazolinone core: A nitrogen-rich heterocycle associated with DNA intercalation or enzyme inhibition.
  • Furan-methyl propanamide side chain: Likely contributes to target binding specificity and solubility .

Pharmacokinetic predictions (e.g., LogP, topological polar surface area) align with compounds exhibiting moderate oral bioavailability and blood-brain barrier penetration .

Properties

IUPAC Name

3-[5-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O5S/c28-18-10-16-13-35-15-37-24(16)17(11-18)14-38-27-31-21-6-2-1-5-20(21)25-30-22(26(34)32(25)27)7-8-23(33)29-12-19-4-3-9-36-19/h1-6,9-11,22H,7-8,12-15H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFUZACSHMBMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)F)CSC3=NC4=CC=CC=C4C5=NC(C(=O)N53)CCC(=O)NCC6=CC=CO6)OCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(5-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide is a complex synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's molecular formula is C25H21FN2O3SC_{25}H_{21}FN_{2}O_{3}S, and its structure includes a benzodioxin moiety, an imidazoquinazoline core, and a furan substituent. The presence of a fluorine atom and a sulfanyl group may contribute to its biological properties.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of benzodioxin and quinazoline have shown efficacy against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Benzodioxin DerivativeA549 (Lung)10Induces apoptosis
Quinazoline DerivativeMCF7 (Breast)5Inhibits proliferation

The compound's structure suggests potential interactions with targets involved in cell cycle regulation and apoptosis pathways.

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. The imidazoquinazoline framework is known for its ability to disrupt bacterial cell wall synthesis. Studies show that derivatives can inhibit the growth of resistant strains:

PathogenCompoundMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusBenzodioxin derivative15 µg/mL
Escherichia coliQuinazoline derivative20 µg/mL

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazoquinazoline structure can interact with key enzymes in cancer metabolism or bacterial growth.
  • DNA Intercalation : The planar structure may allow intercalation into DNA, disrupting replication.
  • Reactive Oxygen Species (ROS) Production : Some studies suggest that similar compounds induce oxidative stress in cancer cells, leading to cell death.

Study 1: Anticancer Efficacy

In a recent study published in Cancer Letters, researchers synthesized various derivatives of the compound and tested their effects on A549 lung cancer cells. The most potent derivative exhibited an IC50 value of 8 µM, significantly enhancing apoptosis markers compared to control groups .

Study 2: Antimicrobial Activity

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of similar compounds against multi-drug resistant S. aureus. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Scientific Research Applications

The compound 3-(5-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and drug development. This article explores its applications based on current research findings and documented case studies.

Structural Overview

The compound features a unique structure characterized by:

  • A benzodioxin moiety, which is known for its biological activity.
  • An imidazoquinazoline core that contributes to its pharmacological properties.
  • A furan substituent that may enhance its reactivity and biological interactions.

Physical Properties

While specific physical properties such as melting point and solubility are not widely reported, the molecular formula can provide insights into its expected behavior in biological systems. The molecular weight is approximately 430.43 g/mol.

Anticancer Activity

One of the primary applications of this compound lies in its potential as an anticancer agent . Research indicates that compounds containing imidazoquinazolines exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of the benzodioxin moiety may enhance this activity by interacting with specific cellular targets involved in cancer progression.

Case Study: Cytotoxicity Assays

In vitro studies have shown that similar compounds with imidazoquinazoline structures demonstrate IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These findings suggest that the compound could be evaluated for its anticancer properties through further preclinical studies.

Antimicrobial Properties

Compounds of this nature often exhibit antimicrobial activity due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes. The presence of the furan ring may contribute to this action by enhancing lipophilicity, allowing better penetration through microbial membranes.

Case Study: Antimicrobial Testing

Studies on related benzodioxin derivatives have reported effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Such results warrant further investigation into the antimicrobial potential of the compound in clinical settings.

Neuroprotective Effects

Emerging research suggests that similar compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism is believed to involve the modulation of oxidative stress pathways and neuroinflammation.

Case Study: Neuroprotection Studies

Animal models treated with benzodioxin derivatives showed reduced markers of oxidative stress and improved cognitive function. These findings highlight the need for exploring the neuroprotective effects of this compound in future experiments.

Comparison with Similar Compounds

Research Findings and Limitations

Activity Cliffs : Despite high structural similarity (Tc > 0.7), small substituent changes (e.g., fluoro → methoxy) can cause >10-fold potency differences, highlighting the role of electronic effects in target engagement .

Bioactivity Clustering : Compounds with Tc > 0.6 cluster into groups with overlapping protein targets (e.g., HDACs, kinases), validating structure-activity relationship (SAR) principles .

Data Gaps : Empirical data on the compound’s efficacy in disease models (e.g., cancer, inflammation) are absent, limiting translational insights .

Q & A

Q. Table 1: Common Degradation Pathways and Mitigation Strategies

Functional GroupDegradation PathwayMitigation Strategy
Sulfanyl (-S-)Oxidation to sulfoxide/sulfoneStore under N₂, add BHT (0.1% w/v)
Furan-2-ylmethylHydrolytic cleavageUse anhydrous solvents, pH-controlled buffers (pH 6–8)

Q. Table 2: Computational Tools for SAR Analysis

ToolApplicationReference
COMSOL MultiphysicsReaction kinetics simulation
Gaussian 16DFT for electronic properties
GROMACSMD for ligand-receptor dynamics

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